Cas no 951173-34-5 ((1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid)

(1S,2R)-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a chiral cyclobutane derivative featuring both a Boc-protected amino group and a carboxylic acid functionality. This compound serves as a valuable building block in organic synthesis, particularly for the preparation of peptidomimetics and constrained peptide analogs. The rigid cyclobutane scaffold enhances conformational control, while the Boc group offers orthogonal protection for further selective modifications. The stereochemistry at the 1- and 2-positions is well-defined, making it suitable for asymmetric synthesis applications. Its compatibility with standard coupling reagents facilitates incorporation into complex molecular architectures. The compound is typically employed in medicinal chemistry and materials science research due to its structural precision and synthetic versatility.
(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid structure
951173-34-5 structure
Product Name:(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
CAS No:951173-34-5
MF:C10H17NO4
MW:215.24628329277
MDL:MFCD27664916
CID:2102857
PubChem ID:17752402
Update Time:2025-08-05

(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1S,2R)-2-([(TERT-BUTOXY)CARBONYL]AMINO)CYCLOBUTANE-1-CARBOXYLIC
    • trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
    • (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
    • (1R,2R)-2-([(TERT-BUTOXY)CARBONYL]AMINO)CYCLOBUTANE-1-CARBOXYLIC ACID
    • Trans-2-([(tert-butoxy)carbonyl]amino)cyclobutane-1-carboxylic acid
    • trans-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
    • cis-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
    • (+/-)-(1R,2R)-2-((tert-butoxycarbo
    • (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
    • (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
    • (1S,2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOBUTANE-1-CARBOXYLIC ACID
    • (1S,2R)-Boc-2-amino-1-cyclobutanecarboxylic acid
    • 951173-22-1
    • (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid
    • EN300-768612
    • P19491
    • PS-16864
    • (1S,2R)-2-(Boc-amino)cyclobutane-1-carboxylic acid
    • SCHEMBL13137498
    • MFCD27664916
    • (+/-)-(1S,2R)-2-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid
    • CS-0309652
    • AKOS024085958
    • (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid, cis
    • (1S,2R)-2-{[(TERT-BUTOXY)CARBONYL]AMINOCYCLOBUTANE-1-CARBOXYLIC ACID
    • cis-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
    • (1S,2R)-2-([(TERT-BUTOXY)CARBONYL]AMINO)CYCLOBUTANE-1-CARBOXYLIC ACID
    • 951173-34-5
    • rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
    • MDL: MFCD27664916
    • Inchi: 1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1
    • InChI Key: JTMAFJQIPKPNFJ-RNFRBKRXSA-N
    • SMILES: O(C(C)(C)C)C(N[C@@H]1CC[C@H]1C(=O)O)=O

Computed Properties

  • Exact Mass: 215.11575802g/mol
  • Monoisotopic Mass: 215.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • XLogP3: 1.6

(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid Pricemore >>

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Additional information on (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid (CAS No. 951173-34-5): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry

(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid (CAS No. 951173-34-5) is a chiral amino acid derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications in drug development. This compound, often referred to as Boc-(1S,2R)-cyclobutylglycine, is characterized by its cyclobutane ring and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The chiral centers at the 1 and 2 positions of the cyclobutane ring contribute to its stereochemical diversity, making it a valuable building block in the synthesis of complex molecules.

The synthesis of (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid typically involves several key steps. One common approach is the asymmetric synthesis of the cyclobutylglycine derivative followed by protection of the amino group with a Boc group. This process often utilizes chiral catalysts or auxiliaries to ensure high enantioselectivity and diastereoselectivity. Recent advancements in asymmetric catalysis have significantly improved the efficiency and yield of this synthesis, making it more accessible for large-scale production.

In terms of its physical and chemical properties, (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a white crystalline solid with a molecular weight of 245.30 g/mol. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

The biological activity of (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid has been the subject of numerous studies. Research has shown that this compound can serve as a potent inhibitor of specific enzymes involved in various biological pathways. For instance, it has been investigated for its ability to modulate protease activity, which is crucial in processes such as protein degradation and signal transduction. Additionally, its chiral nature makes it suitable for use in the development of enantiomerically pure drugs, which can exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts.

In the context of drug discovery, (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid has been utilized as a key intermediate in the synthesis of several promising drug candidates. One notable example is its use in the development of small molecule inhibitors targeting G protein-coupled receptors (GPCRs), which are important therapeutic targets for a wide range of diseases including cardiovascular disorders, neurological conditions, and metabolic syndromes. The unique structural features of this compound allow for precise control over the spatial arrangement of functional groups, enabling the design of highly specific and potent ligands.

Recent studies have also explored the potential applications of (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid in peptide chemistry. Its cyclobutane ring provides additional conformational rigidity to peptides, which can enhance their stability and bioavailability. This property is particularly valuable in the design of peptidomimetics that mimic natural peptides but exhibit improved pharmacological properties. For example, researchers have used this compound to synthesize cyclic peptides with enhanced cell permeability and reduced susceptibility to proteolytic degradation.

Furthermore, the use of (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid in combinatorial chemistry has opened new avenues for high-throughput screening (HTS) campaigns. By incorporating this versatile building block into combinatorial libraries, scientists can rapidly generate large numbers of structurally diverse compounds for screening against various biological targets. This approach has led to the identification of several hit compounds with potential therapeutic applications.

In conclusion, (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid (CAS No. 951173-34-5) is a valuable compound with a wide range of applications in medicinal chemistry and drug development. Its unique structural features and chiral centers make it an ideal building block for the synthesis of complex molecules with specific biological activities. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the field.

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